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Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of
3-Methyl-1,2-thiazole-5-carboxylic acid (CAS No: 66975-83-5). As a heterocyclic compound
incorporating the biologically significant thiazole scaffold, this molecule serves as a versatile
intermediate and building block in medicinal chemistry and materials science.[1][2] This
document is intended for researchers, scientists, and drug development professionals, offering
in-depth analysis of its structural, physical, and spectral characteristics. We delve into its
molecular properties, solubility, and acidity, and provide standardized protocols for their
experimental determination. The guide aims to bridge theoretical knowledge with practical
application, explaining the causality behind analytical choices to empower researchers in their
work with this and similar chemical entities.

Introduction and Compound Identification

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, famously appearing in
molecules like Vitamin B1 (Thiamine) and penicillin.[3] Its unique electronic properties and
ability to engage in various biological interactions make it a privileged scaffold in the synthesis
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of agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] 3-Methyl-
1,2-thiazole-5-carboxylic acid is an organic compound featuring this five-membered ring
containing both sulfur and nitrogen atoms, further functionalized with a methyl group and a
carboxylic acid.[1] This combination of a reactive carboxylic acid handle and a biologically
relevant core makes it a valuable starting material for chemical synthesis.[1]

The presence of the carboxylic acid group allows for straightforward derivatization through
reactions like esterification and amidation, enabling its incorporation into larger, more complex
molecules.[1] The methyl group at the 3-position influences the molecule's electronic
distribution, reactivity, and solubility.[1]

Diagram 1: Chemical Structure of 3-Methyl-1,2-thiazole-5-carboxylic acid

Caption: 2D structure of 3-Methyl-1,2-thiazole-5-carboxylic acid.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally defined by its physicochemical
properties. These parameters govern its reactivity, solubility, and bioavailability, directly
impacting its handling, reaction conditions, and potential as a drug scaffold. The properties of
3-Methyl-1,2-thiazole-5-carboxylic acid are summarized below.
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Property

Value | Description

Source

CAS Number

66975-83-5

[1]

Molecular Formula

CsHsNO2S

[1](6]

Molecular Weight

143.17 g/mol

[1](6]

Appearance

Beige solid

[1]

Melting Point

Experimental data for this
specific isomer is not readily
available. Data for related
isomers, such as 2-methyl-1,3-
thiazole-5-carboxylic acid (209
°C) and 4-methylthiazole-5-
carboxylic acid (287 °C, dec.),
should not be used

interchangeably.[7]

N/A

Solubility

Expected to have enhanced
solubility in polar solvents
(e.g., alcohols, DMSO, DMF)
due to the hydrogen-bonding
capability of the carboxylic acid
group.[1] Limited solubility in

non-polar solvents.

[1]

Acidity (pKa)

Specific experimental pKa
value is not available in the
reviewed literature. As a
carboxylic acid, it is acidic. The
electron-withdrawing nature of
the thiazole ring is expected to
result in a pKa value lower
than that of a typical aliphatic
carboxylic acid (pKa ~4-5).

N/A

Lipophilicity (XLogP3)

1.2 (Computed)

[6]
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Acidity and Solubility: An Expert's Perspective

The carboxylic acid moiety is the primary determinant of the compound's acidity and aqueous
solubility. The ability of the -COOH group to donate a proton (H*) makes the molecule an acid.
The stability of the resulting carboxylate conjugate base is enhanced by the electron-
withdrawing character of the adjacent 1,2-thiazole ring, which suggests it is a moderately
strong organic acid.

This acidity directly influences its solubility profile. In neutral or acidic aqueous media (pH <
pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases
above its pKa, it deprotonates to form the more polar and significantly more water-soluble
carboxylate salt. This pH-dependent solubility is a critical consideration in designing reaction
conditions, particularly for aqueous workups, and in pharmaceutical formulation where
dissolution rates are key. The moderate polarity, as indicated by the computed XLogP3 value of
1.2, suggests a balance between aqueous solubility and lipid membrane permeability, a
desirable trait for drug candidates.[1][6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below
are the expected spectral characteristics for 3-Methyl-1,2-thiazole-5-carboxylic acid based
on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For a carboxylic acid,
two features are exceptionally diagnostic.[8][9]

o O-H Stretch: A very broad and strong absorption is anticipated in the 2500-3300 cm~1 region,
characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[8][9]

e C=0 Stretch: A sharp, strong absorption peak is expected between 1710-1760 cm~1. Its
exact position can indicate whether the acid exists as a hydrogen-bonded dimer (~1710
cm~1) or a free monomer (~1760 cm~1).[8][9]

e Other Vibrations: Additional peaks corresponding to the C=N and C=C stretching of the
thiazole ring would be observed in the 1400-1600 cm~1 region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR:

o -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically
around 12 8. The chemical shift can vary with concentration and solvent due to changes in
hydrogen bonding.[8][9]

o Thiazole Proton: A singlet corresponding to the proton at the C4 position of the thiazole
ring.

o -CHs Protons: A singlet for the three equivalent protons of the methyl group, likely
appearing in the 2-3 4 range.

e 1BBC NMR:

o Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the
165-185 o region.[8][9]

o Thiazole Ring Carbons: Two to three distinct signals for the carbons of the heterocyclic
ring.

o Methyl Carbon (-CHs): A signal in the upfield region of the spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition. For
3-Methyl-1,2-thiazole-5-carboxylic acid, the molecular ion peak [M]* would be observed at
an m/z corresponding to its molecular weight (143.16). High-resolution mass spectrometry
(HRMS) would confirm the elemental formula CsHsNO2S. Common fragmentation patterns may
include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocol: Determination of pKa via
Potentiometric Titration
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To ensure trustworthy and reproducible data, a self-validating protocol is essential. The
following method for pKa determination includes system suitability checks and precise
measurement steps.

Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies
on monitoring the change in pH of a solution of the acid as a standardized base is added. The
pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid
and its conjugate base are equal.

Diagram 2: Workflow for pKa Determination
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1. Preparation
- Prepare 0.01M solution of compound in H20/co-solvent.
- Standardize 0.1M NaOH titrant.

Ensure Accuracy

6. Reporting
- Report pKa with standard deviation from triplicate measurements.

Click to download full resolution via product page

Caption: Standard workflow for determining pKa by potentiometric titration.

Step-by-Step Methodology:

+ Reagent and Sample Preparation:

o Accurately weigh approximately 15-20 mg of 3-Methyl-1,2-thiazole-5-carboxylic acid.
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o Dissolve the sample in 50 mL of deionized water. If solubility is limited, a co-solvent such
as methanol or ethanol may be used, but the apparent pKa (pKa*) must be reported along

with the solvent composition.

o Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

¢ |nstrumentation and Calibration:

o Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01,
7.00, 10.01) that bracket the expected pKa.

o Ensure the electrode is clean and functioning correctly. The system is validated if the
meter reads the buffer values within £0.02 pH units.

o Titration Procedure:

o Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g.,
25 °C).

o Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

o Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL)
using a calibrated burette or auto-titrator.

o Allow the pH reading to stabilize after each addition before recording the pH and the total
volume of titrant added.

o Continue the titration well past the equivalence point (the point of rapid pH change).
o Data Analysis and pKa Calculation:

o Plot the recorded pH values against the volume of NaOH added to generate the titration

curve.

o To accurately determine the equivalence point (Ve), calculate the first derivative (ApH/AV)
and second derivative (A2pH/AV?) of the curve. The equivalence point is the peak of the
first derivative plot or the zero-crossing of the second derivative plot.
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o Determine the half-equivalence point (Ve/2).

o The pKa is the pH value on the titration curve that corresponds to the volume at the half-
equivalence point.

o Perform the experiment in triplicate to ensure reproducibility and report the average pKa
with the standard deviation.

Applications and Significance in Research

3-Methyl-1,2-thiazole-5-carboxylic acid is not just a chemical curiosity; it is a strategic tool for
synthetic and medicinal chemists.

o Pharmaceutical Scaffolding: The thiazole ring is a bioisostere for other aromatic systems and
can participate in hydrogen bonding and 1t-1t stacking with biological targets.[4] This
compound provides a direct entry point for attaching this valuable scaffold to other molecules
via its carboxylic acid handle. It is a key intermediate in the synthesis of more complex
pharmaceutical compounds.[10]

o Versatile Chemical Intermediate: The carboxylic acid can be readily converted into esters,
amides, acid chlorides, and other functional groups, making it a highly versatile building
block for creating libraries of compounds for screening in drug discovery and agrochemical
research.[1][2]

o Materials Science: Heterocyclic compounds are also used in the development of specialty
polymers and materials with enhanced thermal stability or specific electronic properties.[2]

Conclusion

3-Methyl-1,2-thiazole-5-carboxylic acid is a valuable heterocyclic compound characterized
by its acidic nature, moderate polarity, and the presence of the biologically relevant thiazole
moiety. While specific experimental data for some properties like melting point and pKa are not
widely published, its characteristics can be reliably predicted from its structure and confirmed
using standard analytical techniques. The protocols and data presented in this guide offer a
robust framework for researchers to confidently handle, analyze, and utilize this compound as
a strategic building block in the advancement of pharmaceutical and chemical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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